molecular formula C10H10ClNO4 B1296101 2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid CAS No. 6293-97-6

2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid

Cat. No. B1296101
CAS RN: 6293-97-6
M. Wt: 243.64 g/mol
InChI Key: VMQBFTBUYJIZNV-UHFFFAOYSA-N
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Description

“2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid” is a chemical compound . It belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives . These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated .


Molecular Structure Analysis

The molecular formula of “2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid” is C15H12ClNO4 . Its average mass is 305.713 Da and its monoisotopic mass is 305.045471 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid” include a density of 1.4±0.1 g/cm3, a boiling point of 563.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . Its enthalpy of vaporization is 89.1±3.0 kJ/mol and its flash point is 294.7±27.3 °C . The compound has an index of refraction of 1.650 and a molar refractivity of 78.6±0.3 cm3 .

properties

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c11-7-1-3-8(4-2-7)16-6-9(13)12-5-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQBFTBUYJIZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278690
Record name 2-[[2-(4-chlorophenoxy)acetyl]amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid

CAS RN

6293-97-6
Record name NSC9210
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[[2-(4-chlorophenoxy)acetyl]amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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